

Application Notes: Manganese-Zinc Ferrites for Electromagnetic Interference (EMI) Shielding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: manganese-zinc ferrite

Cat. No.: B1173099

[Get Quote](#)

Introduction

Manganese-zinc (Mn-Zn) ferrites are a class of soft magnetic ceramic materials that have garnered significant attention for their utility in electromagnetic interference (EMI) shielding applications. Their desirable properties, including high magnetic permeability, high electrical resistivity, and low coercivity, make them effective in attenuating unwanted electromagnetic energy, primarily through absorption.^[1] These ferrites are particularly effective in the lower frequency ranges, typically from a few kilohertz to several megahertz.^{[2][3]} This document provides detailed application notes, experimental protocols, and performance data for researchers and scientists working on the development of EMI shielding materials.

Mn-Zn ferrites, with the general chemical formula $Mn_xZn_{1-x}Fe_2O_4$, possess a spinel crystal structure.^[4] Their magnetic and electrical properties can be tailored by adjusting the Mn/Zn ratio and by incorporating various dopants.^[5] For practical EMI shielding applications, Mn-Zn ferrite powders are often incorporated into a polymer matrix, such as rubber or epoxy, to create flexible and processable composite materials.^{[6][7]} These composites offer the combined advantages of the ferrite's magnetic loss capabilities and the polymer's mechanical properties and ease of fabrication.

Principles of EMI Shielding with Mn-Zn Ferrites

The effectiveness of an EMI shield is quantified by the shielding effectiveness (SE), which is the ratio of the incident to the transmitted electromagnetic wave intensity, typically expressed in

decibels (dB). The total shielding effectiveness (SET) is a sum of three components: reflection (SER), absorption (SEA), and multiple internal reflections (SEM).

$$\text{SET} = \text{SER} + \text{SEA} + \text{SEM}$$

In Mn-Zn ferrite-based shields, the primary mechanism of attenuation is absorption. The high magnetic permeability of the ferrite material leads to significant interaction with the magnetic component of the electromagnetic wave, causing the wave's energy to be dissipated as heat within the material. Reflection also contributes to the overall shielding, arising from the impedance mismatch between the shield and the surrounding air. The high electrical resistivity of ferrites helps to minimize eddy currents, which can be a source of energy loss and heat generation at higher frequencies.[\[2\]](#)

Data Presentation: Performance of Mn-Zn Ferrite Composites

The EMI shielding performance of Mn-Zn ferrite composites is influenced by several factors, including the concentration of the ferrite filler, the thickness of the shield, and the frequency of the electromagnetic radiation. The following tables summarize typical performance data for Mn-Zn ferrite-polymer composites.

Ferrite Concentration (phr*)	Frequency Range for Return Loss > 10 dB	Maximum Return Loss (dB)	Frequency at Max. Return Loss (GHz)
100	1.6 - 2.35 GHz	-48	1.9
200	1.5 - 2.7 GHz	-48	2.0
400	0.6 - 0.98 GHz	-60	-
500	-	-60	-

*phr: parts per hundred rubber

Data extracted from a study on Mn-Zn ferrite in an NBR rubber matrix.[\[4\]](#)

Filler Composition	Thickness (mm)	Frequency Range (GHz)	Maximum Total Shielding Effectiveness (SET, dB)	Maximum Absorption Shielding Effectiveness (SEA, dB)
MF20-RGO-PP	0.5	8.2 - 12.4	58.6	35.3
MF40-RGO-PP	0.5	8.2 - 12.4	66.4	41.3
MF60-RGO-PP	0.5	8.2 - 12.4	69.4	44.3
MF80-RGO-PP	0.5	8.2 - 12.4	71.3	45.8

Data for MnFe₂O₄ (a type of Mn-ferrite) and reduced graphene oxide in a polypropylene matrix.

Experimental Protocols

Protocol for Fabrication of Mn-Zn Ferrite-Rubber Composite

This protocol details the preparation of a Mn-Zn ferrite-acrylonitrile-butadiene rubber (NBR) composite for EMI shielding applications.

Materials and Equipment:

- Manganese-Zinc (Mn-Zn) ferrite powder
- Acrylonitrile-Butadiene Rubber (NBR)
- Zinc oxide (ZnO) and Stearic acid (activating agents)
- Sulfur and accelerator (curing system)
- Internal mixer (e.g., Brabender)
- Two-roll mill

- Hydraulic press

Procedure:

- Mastication: Plastinate the NBR in the internal mixer at 90°C and 55 rpm for 2.5 minutes.
- Addition of Activators: Add zinc oxide and stearic acid to the mixer and continue mixing for another 2 minutes.
- Incorporation of Ferrite: Introduce the desired amount of Mn-Zn ferrite powder (e.g., 100-500 phr) into the compound and mix until a homogenous mixture is obtained.
- Addition of Curing System: In a second stage at 90°C and 55 rpm, add the sulfur and accelerator and mix for approximately 4 minutes.
- Homogenization: Discharge the compound from the mixer and homogenize it on a two-roll mill.
- Curing: Place the homogenized compound in a mold and cure it in a hydraulic press at 160°C and 15 MPa. The curing time will depend on the specific formulation.
- Sample Preparation: After curing, thin sheets of the composite material (e.g., 2 mm thick) are obtained and can be cut into the required dimensions for testing.

Protocol for Measuring EMI Shielding Effectiveness

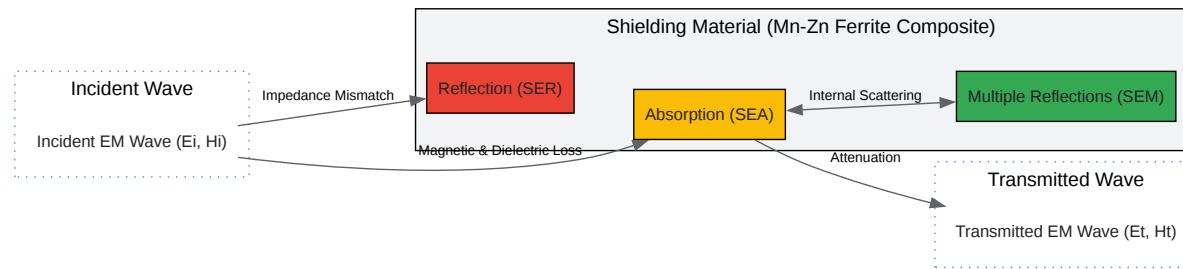
This protocol describes the measurement of EMI shielding effectiveness using the coaxial transmission line method, in accordance with the ASTM D4935 standard.

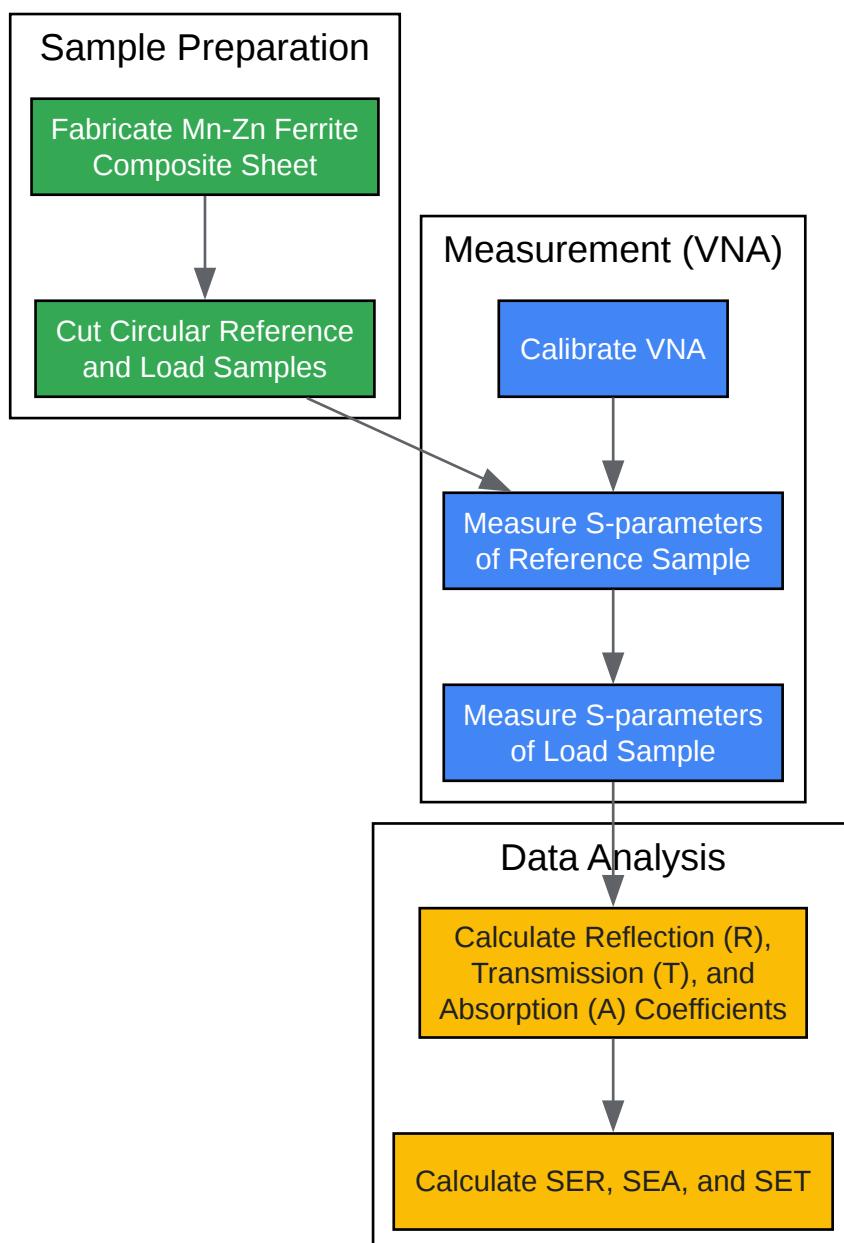
Equipment:

- Vector Network Analyzer (VNA)
- Coaxial sample holder (test fixture)
- Coaxial cables
- Torque wrench

- Test sample (circular, with dimensions matching the sample holder)
- Reference sample (same material and thickness as the test sample, with a central hole)
- Load sample (a solid disk of the test material)

Procedure:


- Calibration: Calibrate the VNA over the desired frequency range (e.g., 30 MHz to 3 GHz) using standard calibration kits (Short, Open, Load, Thru).
- Reference Measurement:
 - Insert the reference sample into the coaxial sample holder.
 - Connect the sample holder to the VNA using coaxial cables.
 - Measure the S-parameters (S11 and S21) across the frequency range. This measurement accounts for the losses in the fixture and cables.
- Sample Measurement:
 - Replace the reference sample with the load sample (the material to be tested).
 - Ensure a proper fit and connection to minimize signal leakage.
 - Measure the S-parameters (S11 and S21) of the load sample.
- Data Analysis:
 - Calculate the reflection coefficient (R), transmission coefficient (T), and absorption coefficient (A) from the measured S-parameters.
 - Calculate the shielding effectiveness due to reflection (SER), absorption (SEA), and the total shielding effectiveness (SET) using the following equations:
 - $SER = -10 * \log_{10}(1 - R)$
 - $SEA = -10 * \log_{10}(T / (1 - R))$


- $SET = SER + SEA$

Visualizations

EMI Shielding Mechanism

The following diagram illustrates the mechanism of electromagnetic interference shielding by a Mn-Zn ferrite composite material.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Manganese-Zinc Ferrites for Electromagnetic Interference (EMI) Shielding]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1173099#manganese-zinc-ferrite-applications-in-emi-shielding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com